

# Structural & Conformational Analysis of ,3-Dimethylpyrrolidine-3-carboxamide

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## Compound of Interest

Compound Name: *N,3-dimethylpyrrolidine-3-carboxamide*

CAS No.: 1342746-44-4

Cat. No.: B1428930

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## Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbons (

) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.[1]

,3-dimethylpyrrolidine-3-carboxamide represents a high-value scaffold in this paradigm. Unlike its planar aromatic counterparts, this molecule introduces a quaternary center at C3 and a specific vector for hydrogen bonding via the amide.[1]

This guide provides a rigorous structural analysis of this molecule, focusing on the quaternary stereocenter, amide rotamerism, and ring puckering dynamics.[1] It is designed to serve as a definitive reference for researchers utilizing this fragment in Lead Optimization.

## Structural Definition & Scope

To ensure precision, this analysis defines the target molecule based on standard IUPAC nomenclature conventions for "N,3-dimethyl":

- Core: Pyrrolidine ring.[1][2][3][4][5][6]
- C3 Substituents: A Carboxamide group and a Methyl group (creating a quaternary carbon). [1]
- Amide Substituent: A Methyl group on the nitrogen (-methyl amide).[1]
- Ring Nitrogen: Secondary amine (unsubstituted), serving as the primary vector for diversification.[1]

Chemical Formula:

Key Feature: The C3 quaternary center restricts conformational flexibility, influencing both potency (entropic penalty reduction) and metabolic stability.[1]

## Synthesis & Isolation Strategy

Creating the quaternary center at C3 is the rate-limiting step.[1] The following protocol utilizes a diastereoselective alkylation strategy, superior to standard enolate chemistry which often yields intractable racemates.

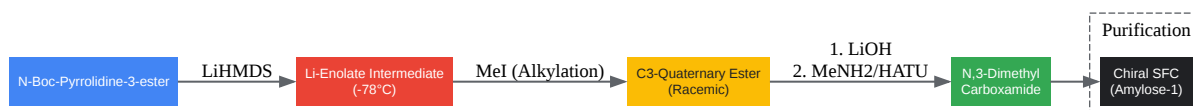
## Experimental Protocol: Construction of the Quaternary Center

Objective: Synthesis of the C3-methylated core via "Self-Reproduction of Chirality" or standard enolate alkylation.

- Starting Material:
  - Boc-pyrrolidine-3-carboxylic acid methyl ester.
- Step 1: Enolate Formation (Kinetic Control)
  - Reagents: LiHMDS (1.1 eq), THF (anhydrous).[1]
  - Condition: Cool to -78°C under

- . Add ester dropwise.[1] Stir for 45 min.
- Mechanism: Deprotonation at C3 generates the planar enolate.[1]
- Step 2: Electrophilic Trapping
  - Reagent: Methyl Iodide (MeI, 1.5 eq).[1]
  - Process: Add MeI slowly to the enolate.[1] The steric bulk of the Boc group directs the electrophile, but often yields a racemate requiring resolution.[1]
  - Critical Check: Monitor disappearance of starting material via TLC (Hexane/EtOAc 7:3).[1]
- Step 3: Amidation
  - Hydrolysis of the ester followed by coupling with Methylamine ( ) using HATU/DIPEA.[1]
- Step 4: Chiral Resolution (Mandatory)
  - The product is a racemate.[1] Separate enantiomers using Chiral SFC.

## Visualization: Synthetic Workflow



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Caption: Step-wise construction of the quaternary center followed by amide formation and chiral resolution.

# Spectroscopic Characterization (The Core Analysis)

## [1]

The structural validation of

,3-dimethylpyrrolidine-3-carboxamide is complicated by two factors: Amide Rotamers and Diastereotopic Protons.

## A. NMR Analysis ( & )

Due to the partial double-bond character of the amide C-N bond, the

-methyl group exists in slow exchange between cis and trans conformations on the NMR timescale.[1]

| Feature    | Observation ( , 400 MHz)         | Structural Cause                                |
|------------|----------------------------------|---|
| Amide N-Me | Dual doublets ( 2.80 & 2.85 ppm) | Cis/Trans rotamers (Ratio ~3:1).                |
| C3-Methyl  | Singlet ( 1.35 ppm)              | Quaternary attachment (no adjacent protons).[1] |
| Ring C2-H  | AB Quartet (Distinct shifts)     | Diastereotopic due to chiral C3 center.         |
| Ring C4/C5 | Complex Multiplets               | Ring puckering averages these signals.          |

Self-Validating Check:

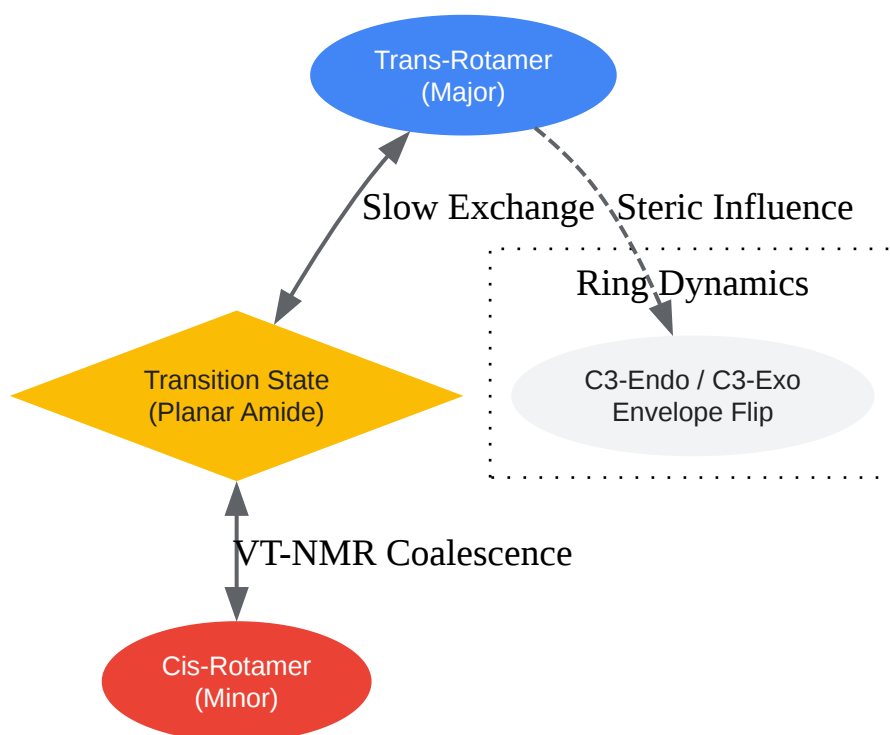
- Variable Temperature (VT) NMR: Heat the sample to 60°C. The dual rotamer peaks should coalesce into a single sharp signal as rotation overcomes the energy barrier ( kcal/mol).[1] If peaks remain split, check for impurities.[1]

## B. Conformational Dynamics (Ring Pucker)

The pyrrolidine ring is not planar.[1] It adopts an "envelope" conformation.[1] The bulky C3-substituents (Methyl + Amide) prefer the equatorial position to minimize 1,3-diaxial interactions.[1]

- Preferred Conformation: C4-envelope ( ) or C2-envelope ( ).
- Impact: The C3-quaternary center "locks" the ring pucker more rigidly than unsubstituted proline, reducing the entropic cost of binding to a protein target.[1]

## Visualization: Conformational Equilibrium



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Caption: Equilibrium between amide rotamers and the influence of the quaternary center on ring pucker.

## Advanced Stereochemical Resolution

Since the synthesis yields a racemate, separating the (S) and (R) enantiomers is critical for biological assays.[1]

## Protocol: Chiral SFC Method

- Column: Chiralpak IG or AD-H (4.6 x 150 mm, 5  $\mu$ m).[1]
- Mobile Phase:  
/ Methanol (with 0.2% Isopropylamine).[1]
- Gradient: 5% to 40% MeOH over 5 minutes.
- Detection: UV at 210 nm (Amide absorption).[1]
- Logic: The isopropylamine additive prevents tailing of the secondary amine on the stationary phase.[1]

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